
N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H20F3N5O2 and its molecular weight is 383.375. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Rearrangement Mechanisms
The study by Gu et al. (2015) sheds light on the oxidative rearrangement of pyrazinone-carboxamide cores in blood plasma samples, focusing on lipid peroxide-mediated transformations. This research highlights the importance of understanding the stability and reactivity of such compounds under oxidative conditions, which is crucial for their development and application in various fields, including therapeutic agents.
Synthesis and Antimicrobial Activity
The creation of novel derivatives of pyrazole and pyrazolo[1,5-a]pyrimidine with potential antimicrobial properties has been explored in several studies. For instance, Hassan et al. (2014) discuss the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. Similarly, Altalbawy (2013) focuses on synthesizing novel bis-α,β-unsaturated ketones and other derivatives with antimicrobial evaluation. These studies contribute to the exploration of new bioactive compounds for potential therapeutic applications.
Antioxidant Properties
The antioxidant activity of pyrazole derivatives is another area of interest. Umesha et al. (2009) examine the antioxidant and antimicrobial activities of specific pyrazolone derivatives. Their findings indicate that these compounds exhibit significant biological activities, making them candidates for further investigation in the development of new antioxidant agents.
Synthesis Techniques and Chemical Characterization
Several studies focus on the synthesis, chemical characterization, and potential applications of pyrazole and pyridazine derivatives. Wu et al. (2006) explore the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and tetrazine derivatives, demonstrating the versatility of pyrazole-based compounds in chemical synthesis and potential applications in fluorescent molecules and herbicides. Ohtsuka et al. (2012) discuss direct trifluoromethylation techniques, expanding the toolkit for synthesizing fluorinated pyrazoles, which are of interest for their unique chemical properties and potential utility in various domains.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-methyl-6-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c1-23-15(26)7-6-13(21-23)16(27)25(12-4-2-3-5-12)11-10-24-9-8-14(22-24)17(18,19)20/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIJSXUVIJFICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methyl-6-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4Ar,8aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2803109.png)
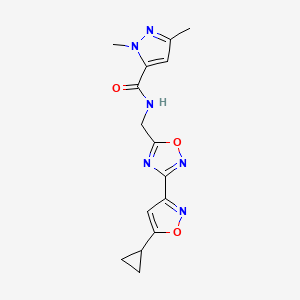

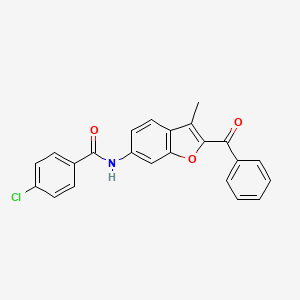
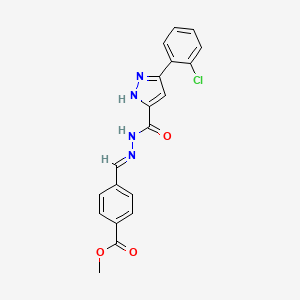
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2803115.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2803117.png)
![2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2803118.png)
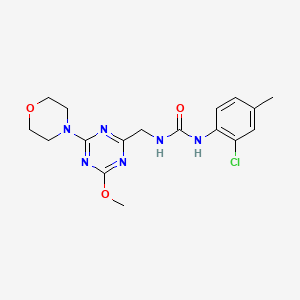

![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2803122.png)

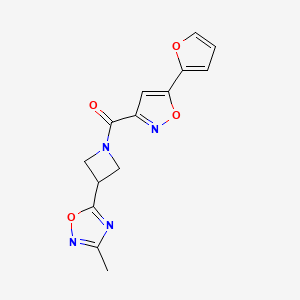
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)